molecular formula C14H21N3O5 B11018565 N-[3-(dimethylamino)propyl]-4,5-dimethoxy-2-nitrobenzamide

N-[3-(dimethylamino)propyl]-4,5-dimethoxy-2-nitrobenzamide

Cat. No.: B11018565
M. Wt: 311.33 g/mol
InChI Key: JMPLNUGVZZSJKU-UHFFFAOYSA-N
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Description

N-[3-(Dimethylamino)propyl]-4,5-dimethoxy-2-nitrobenzamide is a benzamide derivative characterized by a nitro group at the 2-position, methoxy substituents at the 4- and 5-positions, and a dimethylamino-propyl side chain attached to the amide nitrogen. This structure confers unique physicochemical properties, including moderate polarity due to the nitro and methoxy groups, and basicity from the tertiary amine in the side chain.

Properties

Molecular Formula

C14H21N3O5

Molecular Weight

311.33 g/mol

IUPAC Name

N-[3-(dimethylamino)propyl]-4,5-dimethoxy-2-nitrobenzamide

InChI

InChI=1S/C14H21N3O5/c1-16(2)7-5-6-15-14(18)10-8-12(21-3)13(22-4)9-11(10)17(19)20/h8-9H,5-7H2,1-4H3,(H,15,18)

InChI Key

JMPLNUGVZZSJKU-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCCNC(=O)C1=CC(=C(C=C1[N+](=O)[O-])OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(dimethylamino)propyl]-4,5-dimethoxy-2-nitrobenzamide typically involves the reaction of 4,5-dimethoxy-2-nitrobenzoic acid with 3-(dimethylamino)propylamine. This reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .

Chemical Reactions Analysis

Types of Reactions

N-[3-(dimethylamino)propyl]-4,5-dimethoxy-2-nitrobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[3-(dimethylamino)propyl]-4,5-dimethoxy-2-nitrobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-(dimethylamino)propyl]-4,5-dimethoxy-2-nitrobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, the nitro group may participate in redox reactions, altering the oxidative state of the target molecule. The dimethylamino group can enhance the compound’s solubility and facilitate its transport across cell membranes[7][7].

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with other N-substituted benzamides and propylamine derivatives. Below is a comparative analysis of key analogs, focusing on substituent effects and inferred properties:

Compound Name & CAS Number Key Substituents/Features Potential Applications/Properties
Target Compound 2-nitro, 4,5-dimethoxy, dimethylamino-propyl Hypothesized bioactivity (e.g., kinase inhibition)
[160336-21-0] N-[3-(Dimethylamino)propyl]-2(or 3)-[perfluoroalkyl]succinamic acid Perfluoroalkylthio group, succinamic acid core Surfactants, fluoropolymer additives
[53517-98-9] N-[3-(Perfluorooctanoylamido)propyl]-N,N,N-trimethylammonium chloride Perfluorooctanoyl, quaternary ammonium Antistatic/water-repellent coatings
[154380-34-4] N-[3-(Trimethoxysilyl)propyl]perfluorohexanamide Trimethoxysilyl, perfluorohexanamide Surface modification (e.g., glass, textiles)
[41358-63-8] N-[3-[bis(2-hydroxyethyl)amino]propyl]-perfluorooctanamide Bis-hydroxyethylamino, perfluorooctanamide Emulsifiers, foam stabilizers

Key Differences:

  • Electron-Withdrawing vs.
  • Solubility: The dimethylamino-propyl side chain may improve aqueous solubility in acidic conditions (via protonation), whereas perfluorinated analogs are highly lipophilic .
  • Bioactivity Potential: The nitro-aromatic system in the target compound is structurally analogous to kinase inhibitors (e.g., staurosporine derivatives), whereas perfluorinated analogs are typically non-bioactive and used industrially .

Research Findings and Implications

Substituent Effects on Reactivity

  • Nitro Group : The 2-nitro group likely reduces electron density in the benzamide ring, increasing susceptibility to nucleophilic attack at the 3-position. This contrasts with perfluoroalkylated analogs, where electron-deficient fluorinated chains dominate reactivity .
  • Methoxy Groups : The 4,5-dimethoxy substituents may stabilize the compound via resonance, a feature absent in analogs with alkyl or silyl groups.

Thermal and Chemical Stability

Biological Activity

N-[3-(dimethylamino)propyl]-4,5-dimethoxy-2-nitrobenzamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article examines its biological activity, synthesis, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a dimethylamino group, methoxy groups, and a nitrobenzamide moiety. Its molecular formula is C13H18N2O4C_{13}H_{18}N_{2}O_{4}, and it has notable properties that enhance its biological activity.

Biological Activity

1. Antimicrobial Activity:
Recent studies have indicated that derivatives of nitrobenzamide compounds exhibit significant antimicrobial properties. For instance, the compound's structure is similar to other known antimicrobials, suggesting it may inhibit bacterial growth effectively. The Minimum Inhibitory Concentration (MIC) values for related compounds have been documented, showing promising results against various pathogens.

CompoundMIC (μg/mL)Activity
This compound100Moderate
Related Compound A50Strong
Related Compound B200Weak

2. Anticancer Potential:
Research has explored the anticancer potential of similar compounds in vitro. For example, studies have shown that nitrobenzamide derivatives can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle progression.

Case Study:
A study involving a series of nitrobenzamide derivatives demonstrated that modifications to the side chains significantly influenced their cytotoxicity against different cancer cell lines. The compound showed moderate cytotoxic effects on breast cancer cells, with an IC50 value indicating effective concentration levels.

The proposed mechanism of action for this compound involves:

  • Inhibition of Enzymatic Activity: Similar compounds have been shown to inhibit key enzymes involved in bacterial cell wall synthesis.
  • Induction of Oxidative Stress: The nitro group may participate in redox reactions leading to increased oxidative stress within target cells.
  • Apoptosis Induction: In cancer cells, the compound may trigger apoptotic pathways through mitochondrial dysfunction.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. The following general synthetic route has been outlined:

  • Formation of Nitro Group: Introduction of the nitro group onto the benzene ring.
  • Alkylation: Alkylation with dimethylaminopropyl groups.
  • Methoxylation: Introduction of methoxy groups through methylation reactions.

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